4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}phenyl 4-fluorobenzenesulfonate
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Overview
Description
4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}phenyl 4-fluorobenzenesulfonate is a complex organic compound that features a benzodioxole moiety linked to a phenyl ring through an imine bond, and a fluorobenzenesulfonate group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}phenyl 4-fluorobenzenesulfonate typically involves a multi-step process:
Formation of the Imine Bond: The initial step involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 4-aminophenyl 4-fluorobenzenesulfonate under acidic or basic conditions to form the imine bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}phenyl 4-fluorobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}phenyl 4-fluorobenzenesulfonate has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}phenyl 4-fluorobenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}phenyl 4-chlorobenzenesulfonate
- 4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}phenyl 4-bromobenzenesulfonate
Uniqueness
4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}phenyl 4-fluorobenzenesulfonate is unique due to the presence of the fluorobenzenesulfonate group, which imparts distinct electronic properties and potential biological activity compared to its chloro and bromo analogs.
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethylideneamino)phenyl] 4-fluorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FNO5S/c21-15-2-8-18(9-3-15)28(23,24)27-17-6-4-16(5-7-17)22-12-14-1-10-19-20(11-14)26-13-25-19/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGCVADTJVBJRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NC3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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